N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a hexafluoropropane group, and a diethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide involves multiple steps. One common approach is the reaction of pyridine-4-carboxylic acid with hexafluoropropane-2-amine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-diethoxyphenyl ethylideneamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N’-[(1Z)-1-(4-Aminophenyl)ethylidene]-2-({(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)acetohydrazide: Shares structural similarities but has different functional groups.
Uniqueness
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring, hexafluoropropane group, and diethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H22F6N4O4 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22F6N4O4/c1-3-33-15-6-5-13(11-16(15)34-4-2)12-17(28)31-35-19(20(22,23)24,21(25,26)27)30-18(32)14-7-9-29-10-8-14/h5-11H,3-4,12H2,1-2H3,(H2,28,31)(H,30,32) |
InChI Key |
PHTZTBKPCRULBV-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=NC=C2)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=NC=C2)N)OCC |
Origin of Product |
United States |
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